(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one
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Overview
Description
(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one is an organic compound characterized by its unique structure, which includes two thiophene rings attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of 3-methylthiophene-2-carbaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used as a chemical intermediate.
Disilanes: Organosilicon compounds with Si-Si bonds, used in optoelectronic materials.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with tricyclic fused ring systems, used in supramolecular chemistry.
Uniqueness
(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one is unique due to its combination of thiophene rings and a cyclohexanone core, which imparts distinct electronic and structural properties. This makes it a valuable compound for various applications in materials science and organic electronics.
Properties
Molecular Formula |
C18H18OS2 |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C18H18OS2/c1-12-6-8-20-16(12)10-14-4-3-5-15(18(14)19)11-17-13(2)7-9-21-17/h6-11H,3-5H2,1-2H3/b14-10+,15-11+ |
InChI Key |
CTZDSUQWKVOBMC-WFYKWJGLSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)/C(=C/C3=C(C=CS3)C)/CCC2 |
Canonical SMILES |
CC1=C(SC=C1)C=C2CCCC(=CC3=C(C=CS3)C)C2=O |
Origin of Product |
United States |
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